(Chloromethyl)(triphenyl)silane is an organosilicon compound with the molecular formula . It features a silicon atom bonded to a chloromethyl group and three phenyl groups. This compound is significant in organic synthesis, particularly for forming carbon-silicon bonds, which are crucial in various chemical transformations. The presence of both a reactive chloromethyl group and bulky phenyl groups allows for selective reactions and the formation of stable yet reactive intermediates in organic synthesis .
Several methods have been developed for synthesizing (chloromethyl)(triphenyl)silane. A common approach involves the reaction of triphenylsilane with chloromethyl methyl ether in the presence of a base. This method typically yields high purity and good yields of the desired product.
The molecular structure of (chloromethyl)(triphenyl)silane consists of a silicon atom bonded to one chloromethyl group () and three phenyl groups (). The structural representation can be expressed using various notations:
InChI=1S/C19H17ClSi/c20-16-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2
C1=CC=C(C=C1)[Si](CCl)(C2=CC=CC=C2)C3=CC=CC=C3
.The compound has a molecular weight of approximately 318.87 g/mol. Its structural configuration allows it to participate in various chemical reactions due to the presence of the chloromethyl group.
(Chloromethyl)(triphenyl)silane undergoes several types of reactions, primarily nucleophilic substitution reactions. The chloromethyl group serves as a reactive site where nucleophiles can attack, leading to the formation of new carbon-silicon bonds.
Key reactions include:
The mechanism by which (chloromethyl)(triphenyl)silane exerts its effects primarily involves nucleophilic attack on the chloromethyl group. This leads to:
The compound's reactivity profile makes it suitable for various applications in organic synthesis and materials science .
(Chloromethyl)(triphenyl)silane finds applications in:
This compound's unique properties make it a valuable tool in both academic research and industrial applications, particularly in developing new materials and chemical processes.
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